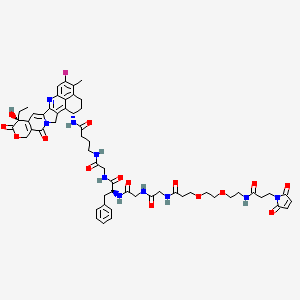
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . This compound consists of Exatecan, a potent topoisomerase I inhibitor, and a linker composed of polyethylene glycol (PEG) and a peptide sequence (Gly-Gly-Phe-Gly) . The linker is designed to be stable in circulation and cleavable by lysosomal enzymes within tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan involves several steps:
Synthesis of the Linker: The linker is synthesized by sequentially coupling the amino acids glycine, phenylalanine, and glycine to a polyethylene glycol (PEG) backbone.
Conjugation with Exatecan: The linker is then conjugated to Exatecan through a maleimide group, forming the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide linker in bulk.
Purification: The synthesized linker is purified using high-performance liquid chromatography (HPLC).
Conjugation and Final Purification: The linker is conjugated to Exatecan, and the final product is purified to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan undergoes several types of chemical reactions:
Hydrolysis: The peptide bonds in the linker can be hydrolyzed by lysosomal enzymes.
Reduction: The maleimide group can undergo reduction reactions.
Substitution: The maleimide group can also participate in substitution reactions with thiol groups
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lysosomal enzymes.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Thiol-containing compounds for substitution reactions
Major Products
Hydrolysis: Cleavage of the peptide linker, releasing Exatecan.
Reduction: Reduced maleimide derivatives.
Substitution: Thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . Its applications include:
Chemistry: Used as a building block for synthesizing ADCs.
Biology: Studied for its stability and cleavage properties in biological systems.
Medicine: Investigated for its potential in targeted cancer therapy.
Industry: Utilized in the production of ADCs for preclinical and clinical research
Wirkmechanismus
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan exerts its effects through the following mechanism:
Targeting Tumor Cells: The ADC targets specific antigens on tumor cells.
Internalization and Cleavage: The ADC is internalized by the tumor cell, and the linker is cleaved by lysosomal enzymes.
Release of Exatecan: Exatecan is released within the tumor cell, inhibiting topoisomerase I and inducing cell death
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG2-Gly-Gly-Phe-Gly-Deruxtecan: Another ADC linker conjugate with similar properties.
Mal-PEG2-Gly-Gly-Phe-Gly-Doxorubicin: A conjugate with the chemotherapeutic agent doxorubicin.
Uniqueness
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is unique due to its specific combination of Exatecan and the cleavable peptide linker, which provides stability in circulation and targeted release within tumor cells .
Eigenschaften
Molekularformel |
C57H65FN10O15 |
|---|---|
Molekulargewicht |
1149.2 g/mol |
IUPAC-Name |
4-[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]butanamide |
InChI |
InChI=1S/C57H65FN10O15/c1-3-57(80)37-25-42-53-35(30-68(42)55(78)36(37)31-83-56(57)79)52-39(12-11-34-32(2)38(58)26-40(66-53)51(34)52)64-45(71)10-7-17-59-46(72)28-63-54(77)41(24-33-8-5-4-6-9-33)65-48(74)29-62-47(73)27-61-44(70)16-20-81-22-23-82-21-18-60-43(69)15-19-67-49(75)13-14-50(67)76/h4-6,8-9,13-14,25-26,39,41,80H,3,7,10-12,15-24,27-31H2,1-2H3,(H,59,72)(H,60,69)(H,61,70)(H,62,73)(H,63,77)(H,64,71)(H,65,74)/t39-,41-,57-/m0/s1 |
InChI-Schlüssel |
ZBYJQVQMEUURFL-APCOEFGTSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















